molecular formula C20H21NO4S3 B2686106 dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate CAS No. 377062-67-4

dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B2686106
CAS No.: 377062-67-4
M. Wt: 435.57
InChI Key: CBDGHEAVSQDUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a novel organic compound, recognized for its unique chemical structure and diverse applications in various scientific fields. With a core derived from the quinoline and dithiole frameworks, this compound exhibits interesting physicochemical properties making it significant in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves the condensation of appropriate quinoline and dithiole derivatives. Key steps include:

  • Formation of the Quinoline Scaffold: : Starting from ethyl acetoacetate, the quinoline core is formed through a series of cyclization reactions.

  • Thioxo Incorporation: : Introducing the thioxo group requires a sulfur source under mild conditions, often facilitated by catalysts such as triethylamine.

  • Dithiole Derivative Addition: : The final steps involve the reaction with a dithiole derivative under controlled temperatures to yield the final compound.

Industrial Production Methods

On an industrial scale, the synthesis might employ continuous flow reactors to ensure uniform reaction conditions and scalability. The use of advanced purification techniques such as chromatography ensures high purity of the final product.

Chemical Reactions Analysis

Dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate undergoes several chemical reactions:

  • Oxidation: : Utilizes mild oxidizing agents to form sulfoxides.

  • Reduction: : Reducing agents like sodium borohydride can reduce the thioxo group to a corresponding thiol.

  • Substitution: : Electrophilic substitution reactions occur at the quinoline ring, particularly with halogenating agents.

Major products include sulfoxides, thiols, and halogenated derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

The compound's ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis, particularly in developing heterocyclic compounds.

Biology

In biological research, it serves as a probe to study enzyme interactions due to its distinct chemical reactivity.

Medicine

Pharmacologically, derivatives of this compound are explored for their potential anti-inflammatory and anti-cancer properties, given their interaction with biological targets.

Industry

Industrially, it finds use in materials science, particularly in the development of novel polymers and as a precursor for advanced organic electronics.

Mechanism of Action

The compound exerts its effects through several molecular pathways:

  • Interaction with Biological Targets: : Binds to enzymes, altering their activity.

  • Pathway Modulation: : Influences signaling pathways through its reactive groups, affecting cellular processes.

Comparison with Similar Compounds

Compared to similar compounds, such as dimethyl 2-(6-methyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate, it shows enhanced stability due to the ethyl group at position 6. This unique structure allows for distinctive reactivity and application potential.

Similar Compounds

  • Dimethyl 2-(6-methyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate.

  • Dimethyl 2-(6-ethyl-2,2-diethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate.

Wouldn't mind hearing what you think about this compound—fascinating or just a bit "meh"?

Properties

IUPAC Name

dimethyl 2-(6-ethyl-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S3/c1-6-10-7-8-12-11(9-10)13(16(26)20(2,3)21-12)19-27-14(17(22)24-4)15(28-19)18(23)25-5/h7-9,21H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDGHEAVSQDUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.